N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- Quinoline protons :
- H-2 and H-3 (δ 8.70–8.85 ppm, doublets, J = 5.2 Hz).
- H-5 and H-6 (δ 7.90–8.10 ppm, multiplet).
- H-8 (δ 7.45 ppm, singlet, adjacent to chlorine).
- Propane-1,3-diamine chain :
- N3-CH3 (δ 2.25 ppm, singlet).
- Methylene groups (δ 1.60–2.80 ppm, multiplets).
- Amine protons :
- N1-H (δ 5.20 ppm, broad singlet).
- Quinoline carbons :
- C-4 (δ 152.1 ppm, bonded to N1).
- C-7 (δ 136.8 ppm, bonded to Cl).
- Propane chain :
- N3-CH3 (δ 34.2 ppm).
- Methylene carbons (δ 38.5–45.3 ppm).
Mass Spectrometric (MS) Fragmentation Patterns
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 249.74 ([M]+- ), consistent with the molecular formula . Key fragments include:
- m/z 234.70 : Loss of methyl radical (–CH3).
- m/z 191.05 : Cleavage of the propane chain, retaining the quinoline core.
- m/z 156.02 : Further loss of chlorine (–Cl) from the quinoline ring.
| Fragment | m/z | Proposed Structure |
|---|---|---|
| [M]+- | 249.74 | Intact molecular ion |
| [M – CH3]+- | 234.70 | Quinoline + propane-diamine – CH3 |
| [C9H6ClN2]+ | 191.05 | 7-Chloroquinolin-4-amine |
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr pellet) identifies functional groups :
- N–H stretch : 3278 cm−1 (primary amine).
- C–H stretch : 2871 cm−1 (methylene groups).
- C–N stretch : 1141 cm−1 (amine linkage to quinoline).
- C=C/C=N stretches : 1589 cm−1 (quinoline aromatic system).
| Band (cm−1) | Assignment |
|---|---|
| 3278 | N–H stretching (amine) |
| 2871 | C–H stretching (CH2) |
| 1589 | C=C/C=N stretching (quinoline) |
| 1141 | C–N stretching (amine-quinoline) |
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this compound are not explicitly reported, analogous structures (e.g., chloroquine derivatives) suggest:
- Quinoline ring planarity : The aromatic system adopts a rigid, coplanar conformation .
- Propane chain flexibility : The diamine side chain exhibits rotational freedom around C–N bonds, enabling interactions with biological targets .
- Hydrogen bonding : The primary amine (N1) participates in hydrogen bonding, while the methylated tertiary amine (N3) remains non-polar .
Conformational studies via density functional theory (DFT) predict a gauche orientation for the propane chain, minimizing steric hindrance between the quinoline ring and methyl group .
Properties
IUPAC Name |
N'-(7-chloroquinolin-4-yl)-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-15-6-2-7-16-12-5-8-17-13-9-10(14)3-4-11(12)13/h3-5,8-9,15H,2,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQFFQFYQVGMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MMV020500 involves synthetic routes that include the use of various reagents and catalysts. The specific synthetic route and reaction conditions for MMV020500 are not publicly detailed, but general methods for synthesizing similar compounds often involve multi-step organic synthesis, including steps such as condensation, cyclization, and functional group modifications .
Industrial production methods for such compounds typically involve large-scale synthesis in batch reactors, followed by purification processes such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
MMV020500 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups present in MMV020500 and the reaction conditions employed .
Scientific Research Applications
Antimalarial Activity
One of the primary applications of N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine is in the development of antimalarial agents. Compounds based on the quinoline structure have been extensively studied for their efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of this compound may enhance the pharmacological properties of existing antimalarial drugs by improving metabolic distribution and targeting mechanisms within the parasite .
Neurotoxin Inhibition
Another significant application is in the inhibition of botulinum neurotoxin serotype A. Studies have shown that incorporating this compound into molecular structures can enhance their efficacy as inhibitors of this neurotoxin. The compound's presence in pharmacophore zone 2 has been linked to increased inhibition rates, suggesting its potential as a lead compound in developing therapeutic agents against botulism .
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these compounds enhances their antimicrobial effectiveness, making them candidates for further development as antibiotics .
Case Study 1: Antimalarial Efficacy
A study investigated the synthesis and biological evaluation of several quinoline derivatives, including this compound. The results indicated that these compounds exhibited promising antimalarial activity, with some showing low minimum inhibitory concentrations (MIC) against Plasmodium falciparum strains .
Case Study 2: Neurotoxin Inhibition
In a comparative study on neurotoxin inhibitors, researchers found that compounds featuring this compound significantly outperformed others lacking this moiety in inhibiting botulinum neurotoxin serotype A. This highlights the compound's potential utility in developing therapeutic agents for conditions related to neurotoxin exposure .
Mechanism of Action
The mechanism of action of MMV020500 involves the inhibition of β-hematin formation within the malaria parasite. β-Hematin is a synthetic form of the heme detoxification biomineral, hemozoin, which is crucial for the parasite’s survival. By inhibiting this process, MMV020500 disrupts the parasite’s ability to detoxify heme, leading to its death . The molecular targets and pathways involved in this mechanism are still under investigation, but it is known to be more potent than chloroquine, a known inhibitor of hemozoin formation .
Comparison with Similar Compounds
Structural Analogues with Modified Diamine Chains
Key Findings :
- Chain Length : Ethane-1,2-diamine (ACQ2) is optimal for dual-target inhibition of botulinum neurotoxin, while propane-1,3-diamine (ACQ3) serves as a versatile precursor for hybrid molecules .
Analogues with Aromatic/Functionalized Substituents
Key Findings :
- Bulkier Substituents : RCQ1’s dibenzazepine-propyl group enhances activity against chloroquine-resistant P. falciparum by disrupting heme detoxification pathways .
- Pyrimidine Hybrids : Singh et al.’s pyrimidine-functionalized analog demonstrates that aromatic substituents improve binding to parasitic targets, though synthetic complexity increases .
Physicochemical and Pharmacokinetic Comparison
| Property | This compound | ACQ3 | RCQ1 |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.72 | 235.72 | 534.43 |
| LogP (Predicted) | 2.8 | 2.5 | 5.1 |
| Solubility | Moderate (unsubstituted analog) | Low | Low |
| Synthetic Yield | 86% | 93% | 54–80% |
Key Findings :
- RCQ1’s high molecular weight and LogP (5.1) may limit oral bioavailability despite potent in vitro activity .
Biological Activity
N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine, also known as N-(7-chloroquinolin-4-yl)propane-1,3-diamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C12H14ClN3
- Molecular Weight : 235.72 g/mol
- Density : 1.274 g/cm³
- Boiling Point : 424.6 °C
- LogP : 3.422
These properties suggest that the compound may exhibit significant lipophilicity, which can influence its biological interactions and absorption characteristics.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antimalarial Activity : The compound has been studied as a derivative of chloroquine (CQ), with modifications aimed at overcoming CQ resistance in Plasmodium falciparum strains. In vitro studies have shown that it can inhibit CQ-resistant strains effectively, indicating its potential as a new antimalarial agent .
- Neurotoxin Inhibition : Recent investigations have demonstrated that this compound can inhibit botulinum neurotoxin serotype A (BoNT/A) with a potency comparable to established inhibitors at certain concentrations (up to 60% inhibition at 20 µM). This suggests a dual therapeutic potential in treating both malaria and neurotoxin-related conditions .
Efficacy Against Pathogens
The biological activity of this compound has been evaluated against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Plasmodium falciparum | Inhibition of CQ-resistant strains | |
| Botulinum neurotoxin A | Significant inhibition (60% at 20 µM) |
These findings highlight the compound's potential as a multi-target therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimalarial Efficacy :
- Neurotoxin Inhibition Study :
Q & A
Q. What are the standard synthetic routes for N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine, and how is its structural integrity confirmed?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 4,7-dichloroquinoline with N3-methylpropane-1,3-diamine under reflux (120°C) in a polar solvent like acetonitrile or ethanol. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of dichloroquinoline to diamine ensures minimal byproducts .
- Reaction monitoring : Thin-layer chromatography (TLC) tracks consumption of starting materials .
- Purification : Recrystallization from methanol or ethyl acetate improves purity, though solubility challenges may require alternative solvents .
- Characterization :
- NMR spectroscopy : NMR (DMSO-) peaks at δ 8.40 (quinoline CH=N), 3.44 (CH-NH), and 2.81 (CH-NH) confirm backbone structure .
- HRMS : Positive-ion electrospray ionization (ESI) validates molecular weight (e.g., [M+H] at m/z 235) .
Q. What experimental parameters are critical for ensuring reproducibility in synthesizing this compound?
- Methodological Answer :
- Temperature control : Maintaining 120°C during reflux prevents incomplete substitution .
- Solvent selection : Ethanol or acetonitrile optimizes solubility of intermediates .
- Workup protocol : Quenching with ice-water precipitates the product, while repeated washing removes unreacted diamine .
- Purity assessment : Melting point consistency (e.g., 130–132°C) and spectral overlap with literature data reduce batch variability .
Advanced Research Questions
Q. How can researchers optimize reaction yield when scaling up synthesis?
- Methodological Answer :
- Factorial design : Use a 2 factorial approach to test variables (temperature, solvent ratio, catalyst). For instance, increasing diamine equivalents (1.2–1.5x) may drive substitution to completion .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., dichloroquinoline activation) .
- Alternative catalysts : Triethylamine (TEA) or NaAlH enhances nucleophilicity of the diamine, improving yields from 74% to >85% .
Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Purity verification : Repeat column chromatography or HPLC to exclude impurities causing peak splitting .
- Advanced NMR techniques : -DEPT or 2D-COSY clarify ambiguous assignments (e.g., distinguishing NH from CH groups) .
- Computational validation : Density functional theory (DFT) predicts NMR chemical shifts, comparing simulated vs. observed spectra to identify structural anomalies .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Ligand-based modeling : Quantitative structure-activity relationship (QSAR) models prioritize substituents (e.g., tert-butyl or pyridinyl groups) that improve binding to target proteins (e.g., botulinum neurotoxin) .
- Molecular docking : Tools like AutoDock Vina simulate interactions between the quinoline scaffold and enzyme active sites (e.g., malaria parasite’s heme detoxification pathway) .
- Reaction path prediction : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy pathways for introducing methyl groups or halogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
